Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate
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Overview
Description
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is a chemical compound with the molecular formula C6H9N3O3K. It is a potassium salt of a hydroxybutanoic acid derivative containing a 1,2,4-triazole ring. This compound is known for its unique structure, which combines the properties of both hydroxy acids and triazole rings, making it a versatile compound in various scientific research fields.
Scientific Research Applications
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its antimicrobial properties, particularly against bacteria and fungi.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate typically involves the reaction of 2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves:
Raw Materials: 2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid and potassium hydroxide
Reaction Vessel: Stainless steel reactors with efficient mixing
Purification: Filtration and crystallization to obtain the pure potassium salt
Chemical Reactions Analysis
Types of Reactions
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: 2-oxo-4-(1,2,4-triazol-1-yl)butanoate
Reduction: 2-hydroxy-4-(dihydro-1,2,4-triazol-1-yl)butanoate
Substitution: 2-alkoxy-4-(1,2,4-triazol-1-yl)butanoate
Mechanism of Action
The mechanism of action of Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate involves its interaction with biological molecules. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxy group allows for hydrogen bonding, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-(1,2,4-triazol-1-yl)butanoic acid: The parent acid form of the compound.
2-oxo-4-(1,2,4-triazol-1-yl)butanoate: An oxidized derivative.
2-hydroxy-4-(dihydro-1,2,4-triazol-1-yl)butanoate: A reduced form.
Uniqueness
Potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate is unique due to its combination of a hydroxybutanoic acid derivative and a triazole ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
potassium;2-hydroxy-4-(1,2,4-triazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.K/c10-5(6(11)12)1-2-9-4-7-3-8-9;/h3-5,10H,1-2H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMKHVZUDBKMAH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCC(C(=O)[O-])O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8KN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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